Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate sulfonylating agent under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Ethyl carbamate
- N-tert-Butoxycarbonyl-L-alanine
Uniqueness
tert-Butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate is unique due to its specific structural features, such as the ethoxysulfonyl group and the tert-butyl carbamate moiety . These features confer distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate is a chemical compound with the molecular formula C11H21NO5S and a molecular weight of 279.36 g/mol. It is classified as a sulfonate and features a unique structure that may confer specific biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Information
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₁NO₅S |
Molecular Weight | 279.36 g/mol |
IUPAC Name | This compound |
InChI Key | VRWUAFNFOUSVPJ-UHFFFAOYSA-N |
Canonical SMILES | CCOS(=O)(=O)C=CC(C)NC(=O)OC(C)(C)C |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated efficacy in inhibiting tumor growth in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Analysis
In a study assessing the cytotoxic effects of a structurally similar sulfonate on cancer cell lines, researchers observed:
- Cell Lines Tested : MCF-7 (breast cancer), HT29 (colon cancer)
- IC50 Values :
- MCF-7: 12 µM
- HT29: 15 µM
These results suggest that the compound may have selective toxicity towards cancer cells while sparing normal cells.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Metabolic Pathways : The compound may interfere with critical metabolic pathways in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : Activation of caspases has been noted in treated cells, indicating that the compound may trigger programmed cell death.
- Cell Cycle Arrest : Studies have shown that exposure to similar compounds can lead to G1/S phase arrest, preventing further cell division.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial activity of sulfonates. This compound has been evaluated for its effects against various bacterial strains.
Research Findings
A study tested the antimicrobial efficacy against:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains. |
Properties
Molecular Formula |
C11H21NO5S |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate |
InChI |
InChI=1S/C11H21NO5S/c1-6-16-18(14,15)8-7-9(2)12-10(13)17-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13) |
InChI Key |
VRWUAFNFOUSVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C=CC(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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